molecular formula C15H10ClFN2OS B2631039 4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868371-00-0

4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2631039
CAS No.: 868371-00-0
M. Wt: 320.77
InChI Key: FKCHOKIFXGNSMM-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic benzothiazole derivative intended for research and development purposes. This compound features a benzamide moiety linked to a dihydrobenzothiazole core, which is substituted with chloro, fluoro, and methyl functional groups. The (2Z)-configuration indicates a specific planar arrangement around the imine bond, which can be critical for its molecular interactions and binding properties . The benzothiazole scaffold is a recognized privileged structure in medicinal chemistry and is present in numerous compounds with a wide spectrum of biological activities . Researchers investigate such structures for their potential as kinase inhibitors , antimicrobial agents , and for other pharmaceutical applications . The specific pattern of substituents on this molecule, including the halogen atoms (chloro and fluoro), makes it a valuable intermediate for further chemical exploration, such as in structure-activity relationship (SAR) studies and the synthesis of more complex chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

4-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCHOKIFXGNSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazole-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzothiazole moiety is known to interact with proteins and nucleic acids, potentially disrupting their normal functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional features of the target compound with analogous benzamide derivatives:

Compound Name (IUPAC) Benzamide Substituents Heterocyclic Ring Substituents Molecular Weight (g/mol) Applications/Notes References
Target Compound 4-Cl Benzothiazole: 4-F, 3-Me 321.78 Potential catalysis (structural similarity to Suzuki coupling ligands)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 4-CH₃ Thiazole: 2-MeO, 4-Ph 400.49 Crystallographic studies; planar geometry with mean σ(C–C) = 0.002 Å
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide 4-F Thienylidene: 2-F, 4-Me 372.40 High-resolution X-ray data (R factor = 0.034); disordered structure observed
4-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide 4-Cl Pyrazolylcarbamothioyl: CH₃, Ph 437.89 Metal complexation (Cu²⁺, Ni²⁺); used in coordination chemistry studies
4-Chloro-N-(cyanoethoxymethyl)benzamide 4-Cl Cyanoethoxymethyl side chain 252.71 Pesticidal applications (commercial name: Zarilamid)
Key Observations:

Electronic Effects: The 4-chloro group in the target compound enhances electrophilicity compared to the 4-methyl analog in .

Steric Effects :

  • The 3-methyl group on the benzothiazole ring introduces steric hindrance, which may reduce intermolecular stacking interactions compared to the 4-phenyl substituent in .

Biological and Catalytic Relevance: Thiourea derivatives (e.g., ) and benzoylthioureas () exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions. The target compound’s benzothiazolylidene scaffold may similarly act as a ligand for transition metals .

Crystallographic and Geometric Comparisons

  • Bond Lengths and Angles :

    • The target compound’s benzothiazole ring is expected to exhibit bond lengths similar to those in (C–C: ~1.39 Å, C–N: ~1.32 Å) and (C–S: ~1.74 Å).
    • Torsional angles in the dihydrothiazole moiety (e.g., C11–C12–C13–C14 = 119.8° in ) suggest moderate ring puckering, comparable to the planar geometry of the thienylidene derivative in .
  • Crystallographic Data Quality :

    • High-resolution structures (R factors < 0.05 in and ) validate the reliability of geometric comparisons. The target compound’s structure, if resolved via SHELXL (), would likely show similar precision .

Biological Activity

The compound 4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound belonging to the benzothiazole family. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific literature.

The synthesis of this compound typically involves the condensation of 4-fluoro-3-methyl-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride , utilizing a base such as triethylamine under reflux conditions. The resulting product is purified through recrystallization or column chromatography.

Antitumor Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including the target compound, as effective antitumor agents. For instance, a library of phenylacetamide derivatives containing the benzothiazole nucleus demonstrated significant antiproliferative effects in various cancer cell lines, including paraganglioma and pancreatic cancer. These compounds induced a marked reduction in cell viability at low micromolar concentrations .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. For example, related compounds have shown selective inhibition of histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in regulating gene expression related to cell cycle and apoptosis .

Case Studies

  • In Vitro Studies : The compound's efficacy was evaluated against various solid tumor cell lines. The results indicated an IC50 value comparable to established HDAC inhibitors, suggesting its potential as a lead compound for further development .
  • In Vivo Models : In xenograft models, the compound exhibited significant tumor growth inhibition, reinforcing its potential as an anticancer agent. The mechanism was linked to apoptosis promotion and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the benzothiazole moiety can influence its biological activity. The presence of fluorine and chlorine substituents has been associated with enhanced potency against tumor cells due to their effects on electronic properties and steric hindrance .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant reduction in cell viability at low micromolar concentrations
HDAC InhibitionSelective inhibition of HDAC3 (IC50: 95.48 nM)
Apoptosis InductionPromotion of apoptosis observed in cell cycle studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.